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Compound of Interest

Compound Name: KK14(R)

Cat. No.: B12361789 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for the expression, purification, and

characterization of recombinant human Kallikrein-14 (KLK14), a serine protease implicated in

various physiological and pathological processes, including cancer.

Introduction
Human Kallikrein-14 (KLK14) is a member of the kallikrein-related peptidase family.[1][2] It

exhibits trypsin-like enzymatic activity with a preference for cleaving substrates at the C-

terminal side of arginine residues.[1][2] KLK14 is expressed in various tissues, with the highest

levels found in the skin, breast, and prostate.[2] Dysregulation of KLK14 expression has been

associated with several cancers, making it a potential biomarker and therapeutic target.[2][3]

The production of high-quality recombinant KLK14 is crucial for structural and functional

studies, as well as for the development of diagnostic and therapeutic agents. This protocol

outlines methods for the expression of KLK14 in mammalian cells, a system that allows for

proper protein folding and post-translational modifications.
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Feature Pro-KLK14 Mature KLK14 Source

Predicted Molecular

Mass
~27 kDa ~25 kDa [1]

SDS-PAGE Apparent

Mass
27 kDa 25 kDa [1]

Post-translational

Modifications

Glycosylation not

indicated

Glycosylation not

indicated
[1]

Table 2: Yield and Purity of Recombinant Human KLK14
from Mammalian Cells

Form
Expression
System

Yield (from
1-liter
culture)

Purity
Purification
Method

Source

Pro-KLK14
Mammalian

Cells
25-50 µg >95%

Two-step

chromatograp

hy

[1]

Mature

KLK14

Mammalian

Cells
1.5-3 mg >95%

Two-step

chromatograp

hy

[1]

Experimental Protocols
Cloning of Human KLK14 cDNA
The full-length cDNA of human KLK14 can be obtained by reverse transcription-polymerase

chain reaction (RT-PCR) from total RNA isolated from tissues with high KLK14 expression,

such as the brain, cerebellum, or spinal cord.[3]

Protocol:

RNA Isolation: Isolate total RNA from a suitable human tissue or cell line using a commercial

RNA isolation kit.
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cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse

transcriptase and oligo(dT) or random primers.

PCR Amplification: Amplify the KLK14 coding sequence using gene-specific primers. The

primers should be designed to include appropriate restriction sites for cloning into the chosen

expression vector.

Vector Ligation: Clone the PCR product into a suitable mammalian expression vector, such

as pCR 2.1-TOPO for initial cloning and sequencing, followed by subcloning into a

mammalian expression vector.[3] For secreted expression, the vector should contain a

strong constitutive promoter (e.g., CMV) and a signal peptide sequence if the native signal

peptide is not included in the cloned fragment. A C-terminal polyhistidine (His) tag can be

incorporated for affinity purification.

Sequence Verification: Sequence the cloned insert to confirm the correct open reading frame

of KLK14.

Expression in Mammalian Cells
The expression of recombinant KLK14 in a mammalian system, such as a mouse myeloma cell

line (e.g., NS0), is recommended for obtaining a properly folded and potentially glycosylated

protein.[4]

Protocol:

Cell Culture: Culture the chosen mammalian host cells in the appropriate medium and

conditions.

Transfection: Transfect the cells with the KLK14 expression vector using a suitable

transfection reagent.

Selection of Stable Clones: Select for stably transfected cells by adding the appropriate

selection antibiotic to the culture medium.

Expansion and Protein Production: Expand the selected stable clones and induce protein

expression if the vector contains an inducible promoter. For secreted proteins, collect the
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conditioned medium. Maximal pro-KLK14 levels may be attained after a 10-day incubation

period in serum-free media.[1]

Purification of Recombinant KLK14
A two-step chromatographic procedure is effective for purifying both pro- and mature KLK14 to

a high degree of purity.[1] This typically involves an affinity chromatography step followed by a

polishing step like ion exchange or size exclusion chromatography.

Protocol:

Clarification of Conditioned Medium: Centrifuge the collected conditioned medium to remove

cells and debris. Filter the supernatant through a 0.22 µm filter.

Affinity Chromatography (for His-tagged protein):

Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with a binding buffer (e.g.,

50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

Load the clarified conditioned medium onto the column.

Wash the column with the binding buffer to remove unbound proteins.

Elute the bound protein with an elution buffer containing a higher concentration of

imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

Ion Exchange Chromatography (as a polishing step):

Dialyze the eluted protein from the affinity step against a low-salt buffer (e.g., 20 mM Tris-

HCl, pH 8.0).

Load the dialyzed sample onto an anion-exchange column (e.g., Q-Sepharose)

equilibrated with the low-salt buffer.

Elute the bound protein using a linear salt gradient (e.g., 0-1 M NaCl in 20 mM Tris-HCl,

pH 8.0).

Size Exclusion Chromatography (alternative polishing step):
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Concentrate the protein sample from the previous step.

Load the concentrated sample onto a size exclusion column (e.g., Superdex 75)

equilibrated with a suitable buffer (e.g., PBS).

Collect the fractions corresponding to the expected molecular weight of KLK14.

Purity Analysis: Analyze the purity of the final protein preparation by SDS-PAGE and silver

staining or Coomassie blue staining.

Activation of Pro-KLK14
Recombinant pro-KLK14 can be activated to its mature, enzymatically active form by proteolytic

cleavage of the pro-peptide. Thermolysin is an effective enzyme for this purpose.[4]

Protocol:

Reaction Setup:

Dilute the purified recombinant pro-KLK14 to 200 µg/mL in Activation Buffer (50 mM Tris,

10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5).

Dilute thermolysin to 20 µg/mL in the same Activation Buffer.

Combine 25 µL of the diluted rhKLK14 and 25 µL of the diluted thermolysin.

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

Stopping the Reaction: Stop the activation reaction by adding 50 µL of 100 mM EDTA.

Characterization of Recombinant KLK14 Activity
The enzymatic activity of mature KLK14 can be assessed using a fluorogenic peptide

substrate.[4]

Protocol:

Enzyme Dilution: Dilute the activated KLK14 mixture to 0.2 ng/µL in Assay Buffer (50 mM

Tris, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 8.0).
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Substrate Preparation: Dilute a stock solution of the fluorogenic substrate BOC-Val-Pro-Arg-

AMC to 200 µM in Assay Buffer.

Assay:

In a 96-well black plate, add 50 µL of the diluted activated KLK14.

Initiate the reaction by adding 50 µL of the 200 µM substrate solution.

Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of the substrate

solution.

Measurement: Read the fluorescence at excitation and emission wavelengths of 380 nm and

460 nm, respectively, in kinetic mode for 5 minutes using a fluorescent plate reader.

Mandatory Visualization
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Caption: KLK14 activation cascade and signaling pathway.
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Caption: Workflow for recombinant human KLK14 expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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